![molecular formula C8H17BrSi B13461345 [(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
[(3-Bromocyclobutyl)methyl]trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Bromocyclobutyl)methyl]trimethylsilane is an organosilicon compound that features a bromocyclobutyl group attached to a trimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromocyclobutyl)methyl]trimethylsilane typically involves the reaction of a bromocyclobutyl derivative with trimethylsilyl reagents. One common method is the reaction of 3-bromocyclobutylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
[(3-Bromocyclobutyl)methyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new compounds.
Reduction Reactions: The bromocyclobutyl group can be reduced to a cyclobutyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding cyclobutyl ketones or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Substitution: Formation of alkoxy- or amino-cyclobutyl derivatives.
Reduction: Formation of cyclobutyl derivatives.
Oxidation: Formation of cyclobutyl ketones or alcohols.
科学研究应用
[(3-Bromocyclobutyl)methyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [(3-Bromocyclobutyl)methyl]trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The trimethylsilane moiety can stabilize reactive intermediates, enhancing the compound’s reactivity and selectivity in chemical transformations.
相似化合物的比较
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane moiety but lacks the bromocyclobutyl group.
Bromotrimethylsilane: Contains a bromine atom attached to a trimethylsilane group but lacks the cyclobutyl structure.
Cyclobutyltrimethylsilane: Features a cyclobutyl group attached to a trimethylsilane moiety but lacks the bromine atom.
Uniqueness
[(3-Bromocyclobutyl)methyl]trimethylsilane is unique due to the presence of both a bromocyclobutyl group and a trimethylsilane moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
属性
分子式 |
C8H17BrSi |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
(3-bromocyclobutyl)methyl-trimethylsilane |
InChI |
InChI=1S/C8H17BrSi/c1-10(2,3)6-7-4-8(9)5-7/h7-8H,4-6H2,1-3H3 |
InChI 键 |
WCWDZVBMYRQVMD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1CC(C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
![(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13461271.png)


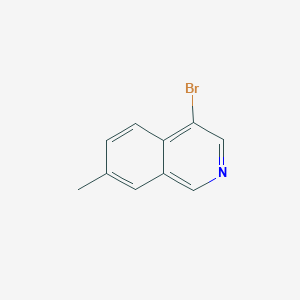
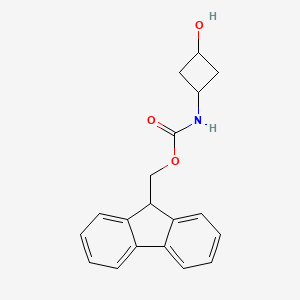
![Bis(oxalic acid), tert-butyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}azetidine-1-carboxylate](/img/structure/B13461306.png)
![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-YL)methanol](/img/structure/B13461310.png)

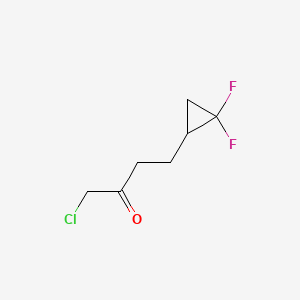
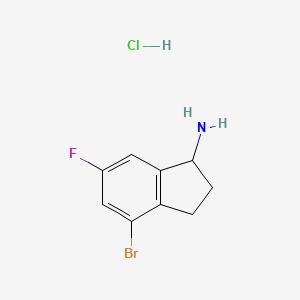
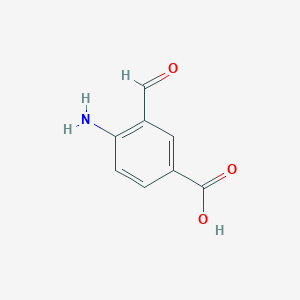
![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
![rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid](/img/structure/B13461357.png)
